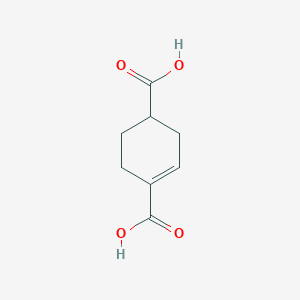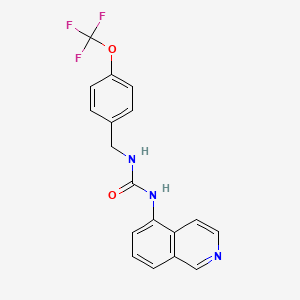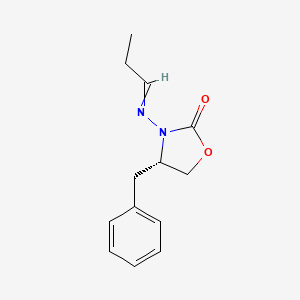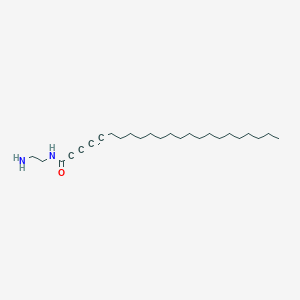![molecular formula C12H14N2O3S B12581705 Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate CAS No. 500798-44-7](/img/structure/B12581705.png)
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate is an organic compound with a complex structure that includes a phenylhydrazine moiety, a sulfanyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate typically involves the reaction of 2-phenylhydrazine with a suitable acylating agent to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound under specific conditions to introduce the sulfanyl group. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include acetic anhydride, thiols, and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate involves its interaction with various molecular targets. The phenylhydrazine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxo-2-phenylhydrazinecarboxylate
- Methyl 2-oxo-2-(2-phenylhydrazinylidene)acetate
- Methyl 2-oxo-2-(2-phenylhydrazinylidene)propanoate
Uniqueness
Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate is unique due to the presence of both the sulfanyl and ester functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to similar compounds.
Propiedades
Número CAS |
500798-44-7 |
|---|---|
Fórmula molecular |
C12H14N2O3S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
methyl 2-(C-acetyl-N-anilinocarbonimidoyl)sulfanylacetate |
InChI |
InChI=1S/C12H14N2O3S/c1-9(15)12(18-8-11(16)17-2)14-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
Clave InChI |
NBEFWFSNRGCRGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NNC1=CC=CC=C1)SCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)



![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)

![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)

